The compound 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic molecule that belongs to the class of spiro compounds. It incorporates a unique arrangement of functional groups, including an imidazole moiety, which is known for its biological activity. The molecular formula of this compound is with a molecular weight of approximately .
This compound can be sourced from chemical suppliers specializing in research chemicals. Its synthesis and characterization are often documented in scientific literature, highlighting its potential applications in medicinal chemistry and pharmacology.
The compound is classified as a spirocyclic compound due to its spiro structure, which includes a bicyclic arrangement where two rings share one common atom. Additionally, it contains an imidazole ring, which is significant for various biological activities.
Synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include:
The synthesis may require specific reagents and conditions, including:
The molecular structure of 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can be represented using various structural formulas:
InChI=1S/C21H29N5O/c1-24-14-8-21(9-15-24)16-26(13-5-12-25(21)2)20(27)18-7-4-3-6-17(18)19-22-10-11-23-19/h3-4,6-7,10-11H,5,8-9,12-16H2,1-2H3,(H,22,23)This representation provides insights into the connectivity and stereochemistry of the molecule.
The compound's complexity rating is noted as 519, indicating a relatively intricate structure that may influence its reactivity and biological interactions .
The compound can undergo various chemical reactions typical for organic molecules with functional groups such as:
Reactions are typically conducted in organic solvents such as dichloromethane or ethanol, with temperatures adjusted based on reaction kinetics.
While specific mechanisms for this compound are not extensively documented, compounds containing imidazole rings often exhibit mechanisms related to enzyme inhibition or receptor modulation. The proposed processes include:
Studies on similar compounds suggest that imidazole derivatives display significant bioactivity against various targets, including antibacterial and anti-inflammatory pathways .
The physical properties of 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane include:
Chemical properties include:
Relevant data from suppliers indicate a purity level of around 95%, which is crucial for research applications .
This compound has potential applications in several fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7